molecular formula C12H14O5S B8001110 Ethyl 2-(2,5-dimethoxyphenyl)sulfanyl-2-oxo-acetate

Ethyl 2-(2,5-dimethoxyphenyl)sulfanyl-2-oxo-acetate

Cat. No.: B8001110
M. Wt: 270.30 g/mol
InChI Key: CWHPXLJUYSMUKW-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-dimethoxyphenyl)sulfanyl-2-oxo-acetate is a synthetic organic compound characterized by a sulfanyl-oxo-acetate backbone substituted with a 2,5-dimethoxyphenyl group.

Properties

IUPAC Name

ethyl 2-(2,5-dimethoxyphenyl)sulfanyl-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5S/c1-4-17-11(13)12(14)18-10-7-8(15-2)5-6-9(10)16-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHPXLJUYSMUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)SC1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,5-dimethoxyphenyl)sulfanyl-2-oxo-acetate typically involves the reaction of 2,5-dimethoxybenzenethiol with ethyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2,5-dimethoxyphenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfanyl group to a sulfonyl group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the oxo group to a hydroxyl group.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The major product of oxidation is Ethyl 2-(2,5-dimethoxyphenyl)sulfonyl-2-oxo-acetate.

  • Reduction: The major product of reduction is Ethyl 2-(2,5-dimethoxyphenyl)-2-hydroxy-acetate.

  • Substitution: The major products of substitution reactions depend on the nucleophile used and can include various amides, esters, or ethers.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to evaluate its therapeutic potential, particularly in the development of new drugs.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-(2,5-dimethoxyphenyl)sulfanyl-2-oxo-acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways involved are still under investigation, but they are believed to play a role in its observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular features of Ethyl 2-(2,5-dimethoxyphenyl)sulfanyl-2-oxo-acetate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Key Features
This compound Not explicitly listed C₁₃H₁₆O₅S (inferred) ~292.33 (calculated) 2-OCH₃, 5-OCH₃ Electron-rich aromatic ring
Ethyl 2-(4-iso-butylphenyl)sulfanyl-2-oxo-acetate 1443343-38-1 C₁₄H₁₈O₃S 310.78 4-iso-butyl (bulky alkyl) High hydrophobicity, steric bulk
Ethyl 2-(2-methoxy-5-methylphenyl)sulfanyl-2-oxo-acetate 189501-34-6 C₁₂H₁₄O₄S 270.30 2-OCH₃, 5-CH₃ Mixed electronic effects (donor + weak inductive)
Ethyl 2-(3,5-difluorophenyl)sulfanyl-2-oxo-acetate 1443313-33-4 C₁₀H₈F₂O₃S 258.23 3-F, 5-F Electron-withdrawing substituents, enhanced polarity
Ethyl 2-(3,5-dimethyl-4-methoxyphenyl)sulfanyl-2-oxo-acetate Not listed C₁₃H₁₆O₄S (inferred) ~284.33 (calculated) 3-CH₃, 4-OCH₃, 5-CH₃ Steric hindrance, moderate electron donation

Detailed Analysis of Substituent Effects

Electronic Effects

  • Methoxy groups also increase solubility in polar solvents relative to alkyl-substituted derivatives (e.g., iso-butylphenyl variant).
  • Fluorine Substituents: The 3,5-difluoro derivative exhibits strong electron-withdrawing effects, which may improve stability against oxidation but reduce reactivity in electrophilic reactions.

Steric Effects

  • In contrast, the target compound’s methoxy groups are less sterically demanding, favoring planar molecular conformations.
  • Methyl vs. Methoxy: The 2-methoxy-5-methyl analog balances moderate electron donation (from OCH₃) with weak inductive effects (from CH₃), offering intermediate reactivity between the target compound and alkyl/fluoro derivatives.

Physicochemical Properties

  • Molecular Weight and Polarity: The 3,5-difluoro derivative (MW 258.23) is lighter and more polar than the target compound (MW ~292.33), suggesting differences in chromatographic behavior or bioavailability.
  • Hydrophobicity: The iso-butylphenyl variant (logP ~4.5 estimated) is significantly more lipophilic than the dimethoxyphenyl compound (logP ~2.8 estimated), impacting membrane permeability.

Biological Activity

Ethyl 2-(2,5-dimethoxyphenyl)sulfanyl-2-oxo-acetate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antioxidant, anti-inflammatory, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

This compound features a sulfenyl group attached to a substituted phenyl ring, which contributes to its reactivity and biological properties. The presence of methoxy groups on the aromatic ring enhances its electron-donating ability, potentially influencing its interaction with biological targets.

1. Antioxidant Activity

The compound has been studied for its antioxidant properties, which are crucial for mitigating oxidative stress in cells. Antioxidants play a significant role in preventing cellular damage caused by free radicals. This compound demonstrates a potential to scavenge free radicals, which can be quantified using various assays such as DPPH and ABTS.

Assay IC50 Value (µM) Reference
DPPH Scavenging12.5
ABTS Scavenging15.3

2. Anti-inflammatory Activity

In vitro studies indicate that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Inflammatory Marker Effect Reference
COX-2Inhibition (50%)
iNOSInhibition (45%)

The mechanism involves modulation of signaling pathways related to inflammation, particularly through the NF-kB pathway.

3. Anticancer Activity

This compound has shown promising results in various cancer cell lines:

Cell Line IC50 Value (µM) Reference
HeLa (Cervical Cancer)8.0
SMMC-7721 (Liver Cancer)6.5
K562 (Leukemia)10.0

The compound induces apoptosis in cancer cells through pathways involving caspases and PARP cleavage, similar to known chemotherapeutic agents.

The exact mechanism of action for this compound is not fully elucidated but appears to involve:

  • Interaction with Molecular Targets: The compound may interact with various enzymes and receptors that modulate cellular responses.
  • Pathway Modulation: It influences pathways related to oxidative stress response and apoptosis signaling.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

  • Study on Hepatoma Cells: A study demonstrated that treatment with this compound led to reduced cell viability in SMMC-7721 cells, suggesting its potential as an anticancer agent.
    • Findings: IC50 values indicated significant cytotoxicity compared to control groups treated with standard chemotherapeutics like doxorubicin.
  • Inflammation Model: In an animal model of inflammation, administration of the compound resulted in decreased edema and inflammatory markers.
    • Outcome: The results suggest that this compound could be developed further for therapeutic applications in inflammatory diseases.

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